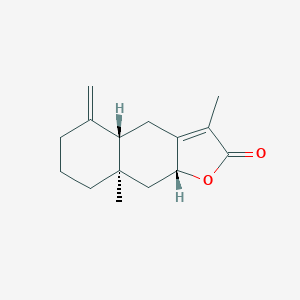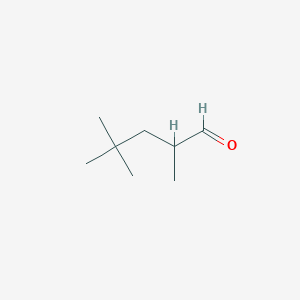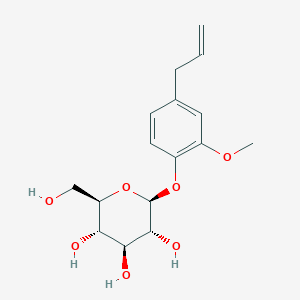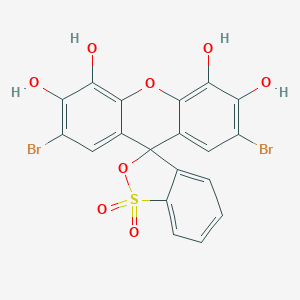
Tétraméthylsilane
Vue d'ensemble
Description
Tetra(2H3)methylsilane, also known as TMMS, is an organosilicon compound used as a reagent in organic synthesis and scientific research. It is a colorless liquid with a boiling point of approximately 180°C and a melting point of -80°C. It is soluble in most organic solvents and is used in the synthesis of various compounds and materials. TMMS is also used as a catalyst in various reactions, and it has been used in the synthesis of various polymers and ceramic materials.
Applications De Recherche Scientifique
Bloc de construction en chimie organométallique
Le TMS est un bloc de construction fondamental en chimie organométallique . Il s'agit du tétraorganosilane le plus simple et son squelette est tétraédrique .
Étalon interne pour la spectroscopie RMN
Le TMS est utilisé comme étalon interne pour calibrer le déplacement chimique pour la spectroscopie RMN 1H, 13C et 29Si dans les solvants organiques . Ceci est dû à sa forte volatilité, ce qui lui permet de s'évaporer facilement, le rendant pratique pour la récupération des échantillons analysés par spectroscopie RMN .
Précurseur en dépôt chimique en phase vapeur
En dépôt chimique en phase vapeur, le TMS est utilisé comme précurseur de la silice ou du carbure de silicium, en fonction des conditions de dépôt . Dans la formation du carbure de silicium, des carbosilanes, tels que le 1,3,5,7-tétraméthyl-1,3,5,7-tétrasilaadamantane, sont observés comme intermédiaires .
Études de décomposition thermique
La décomposition thermique du TMS a été étudiée sur une plage de température de 298 à 1450 K . L'étape initiale de la pyrolyse du TMS a produit un radical méthyle et Me3Si .
Production de film de SiC
Le TMS a été largement utilisé comme précurseur pour la production de film de SiC par diverses techniques de dépôt chimique en phase vapeur (CVD) . Les principaux avantages du TMS pour la production de matériaux en SiC sont que la liaison Si-C existe déjà dans la molécule précurseur et que des précurseurs corrosifs ou toxiques ne sont pas utilisés pour les processus de dépôt
Mécanisme D'action
Target of Action
Tetra(2H3)methylsilane, also known as Tetramethylsilane (TMS), is an organosilicon compound with the formula Si(CH3)4 . It is the simplest tetraorganosilane It is a building block in organometallic chemistry and is used as a precursor for producing silicon dioxide or silicon carbide, depending on the deposition conditions .
Mode of Action
The initial step of TMS pyrolysis produces a methyl radical (Me‧) and Me3Si‧ . Me3Si‧ undergoes subsequent loss of a hydrogen atom to form Me2Si=CH2 and loss of a methyl radical to form Me2Si: . Isomerizations via 1,2-shift and H2 eliminations were major secondary decomposition reactions of Me2Si=CH2 and Me2Si: .
Biochemical Pathways
Its decomposition products can participate in various chemical reactions, contributing to the formation of silicon carbide and silicon dioxide .
Pharmacokinetics
It’s worth noting that tms is a volatile liquid and has a high vapor pressure , which influences its behavior in chemical reactions and industrial applications.
Result of Action
The result of TMS action is the formation of silicon carbide or silicon dioxide, depending on the deposition conditions . These materials have a wide range of applications in various industries, including electronics and manufacturing.
Action Environment
The action of TMS is influenced by environmental factors such as temperature and pressure. For instance, the pyrolysis of TMS, which leads to the formation of silicon carbide or silicon dioxide, occurs over a temperature range of 298-1450 K . Furthermore, TMS is a volatile liquid with a high vapor pressure , indicating that it readily evaporates at room temperature, which can influence its stability and efficacy in certain applications.
Safety and Hazards
Tetramethylsilane is classified as an extremely flammable liquid and vapor . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and it should be stored in a well-ventilated place . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
tetrakis(trideuteriomethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si/c1-5(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDYPVPMEAXLPK-MGKWXGLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939437 | |
| Record name | Tetrakis[(~2~H_3_)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18145-38-5 | |
| Record name | Silane, tetra(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18145-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetra(2H3)methylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis[(~2~H_3_)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetra[2H3]methylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)